molecular formula C10H14N2O2 B2909317 Ethyl 3,4-diamino-5-methylbenzoate CAS No. 856839-94-6

Ethyl 3,4-diamino-5-methylbenzoate

Cat. No. B2909317
CAS RN: 856839-94-6
M. Wt: 194.234
InChI Key: ZNNMJQQUCULFCK-UHFFFAOYSA-N
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Description

Ethyl 3,4-diamino-5-methylbenzoate, also known as Ethyl Maltol, is a chemical compound that is widely used in the food and fragrance industry as a flavor enhancer and sweetener. However, recent studies have shown that Ethyl Maltol also has potential applications in scientific research, particularly in the field of medicine.

Scientific Research Applications

Co-Crystal Salt Formation

A study by Ashfaq et al. (2020) reported on the production of a novel co-crystal salt involving 4-methylbenzoic acid in methanol. This research highlights the potential use of Ethyl 3,4-diamino-5-methylbenzoate in forming stable co-crystal salts with unique properties, including strong intracomplex hydrogen bonding and cycle stacking interactions.

Pharmaceutical Chemistry

Ethyl 3,4-diamino-5-methylbenzoate has been studied in the context of pharmaceutical chemistry. For example, Chapman et al. (1971) explored its conversion to other derivatives for preliminary pharmacological studies.

Ring Transformation Studies

The transformation of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates into 1-amino-2,4-imidazolidinedione derivatives has been investigated, as seen in the study by Milcent et al. (1991). This kind of research provides insights into the chemical behavior and potential applications of Ethyl 3,4-diamino-5-methylbenzoate in synthesizing imidazolidinedione derivatives.

Synthesis of Schiff-base Ligands

Research by Cui Qing-xia (2006) involved the synthesis of Schiff base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, including ethylenediamine. This type of research underscores the versatility of Ethyl 3,4-diamino-5-methylbenzoate in forming complex organic compounds.

Fluorogenic Reagent for Aromatic Aldehydes

Ethyl 3,4-diamino-5-methylbenzoate has been shown to be a highly sensitive reagent for aromatic aldehydes. A study by Chao et al. (1988) demonstrated its selective reaction with aromatic aldehydes, highlighting its potential use in analytical chemistry.

Heterocyclization Reactions

The compound's potential in heterocyclization reactions was explored by Khodairy and El-Saghier (2011). They treated Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate with various reagents, showcasing its reactivity and potential in creating diverse chemical structures.

Synthesis Technology Studies

The optimization of synthesis processes involving Ethyl 3,4-diamino-5-methylbenzoate has been a focus of studies like those by Zhou Shi-yan (2014) and H. Kun-lin (2013). These studies contribute to understanding the synthesis methods and enhancing yields for industrial applications.

properties

IUPAC Name

ethyl 3,4-diamino-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNMJQQUCULFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-diamino-5-methylbenzoate

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